![molecular formula C38H46O2 B14246456 [Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene CAS No. 184872-76-2](/img/structure/B14246456.png)
[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene is a complex organic compound characterized by its unique molecular structure, which includes multiple phenyl groups and a long alkoxy chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene typically involves multi-step organic reactions. One common method includes the alkylation of diphenylmethane with 2-phenylmethoxydodecane under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism by which [Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene exerts its effects is largely dependent on its chemical reactivity. The phenyl groups and alkoxy chain can interact with various molecular targets, potentially disrupting biological pathways or facilitating chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Diphenyl(prop-2-ynylsulfanyl)methyl]benzene: This compound has a similar diphenyl structure but with a different substituent, leading to distinct chemical properties.
[Diphenyl(2-phenylmethoxyethoxy)methyl]benzene: Another similar compound with a shorter alkoxy chain, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
184872-76-2 |
|---|---|
Molekularformel |
C38H46O2 |
Molekulargewicht |
534.8 g/mol |
IUPAC-Name |
[diphenyl(2-phenylmethoxydodecoxy)methyl]benzene |
InChI |
InChI=1S/C38H46O2/c1-2-3-4-5-6-7-8-21-30-37(39-31-33-22-13-9-14-23-33)32-40-38(34-24-15-10-16-25-34,35-26-17-11-18-27-35)36-28-19-12-20-29-36/h9-20,22-29,37H,2-8,21,30-32H2,1H3 |
InChI-Schlüssel |
JFZNNSHLYRVSJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-](/img/structure/B14246373.png)
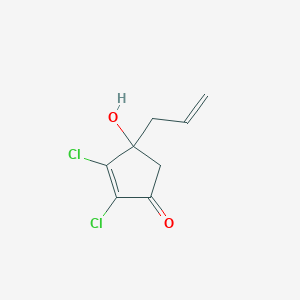

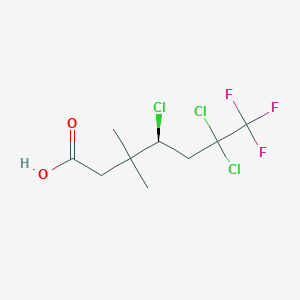
![1h,3h,6h-Benz[2,3]azirino[1,2-c]oxazole](/img/structure/B14246389.png)
![2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-](/img/structure/B14246395.png)
![2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14246402.png)
![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)

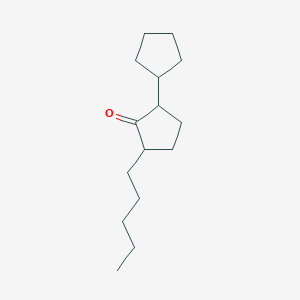
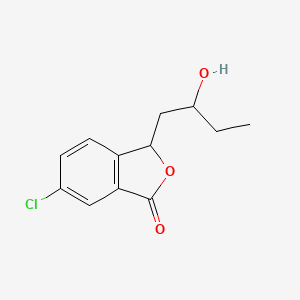
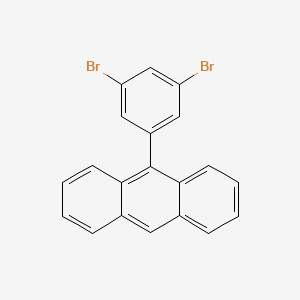
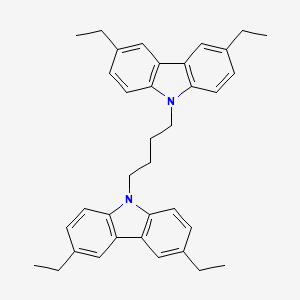
![6-Bromo-2-(3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl)-1,3-benzothiazole](/img/structure/B14246454.png)
